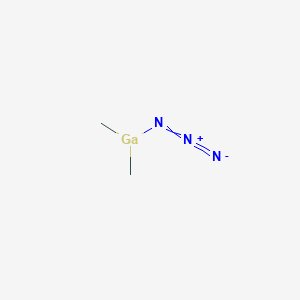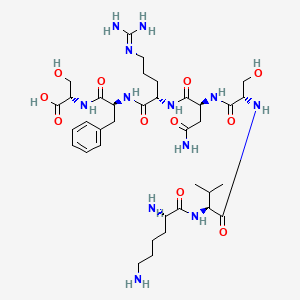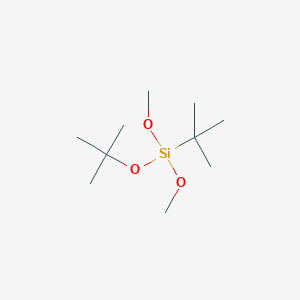
4-Amino-1-ethylpyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-ethylpyridin-1-ium chloride is a chemical compound with the molecular formula C7H11ClN2 It is a pyridinium salt, which means it contains a positively charged pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-ethylpyridin-1-ium chloride typically involves the alkylation of 4-aminopyridine with ethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the pyridinium salt. The reaction conditions often include heating the mixture to a specific temperature to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent production and quality control measures to monitor the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-1-ethylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyridinium ion back to its neutral form.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted pyridinium salts.
Aplicaciones Científicas De Investigación
4-Amino-1-ethylpyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-amino-1-ethylpyridin-1-ium chloride involves its interaction with specific molecular targets. The positively charged pyridinium ion can interact with negatively charged sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The amino group can also participate in hydrogen bonding, further influencing its activity.
Comparación Con Compuestos Similares
- 1-Ethylpyridin-1-ium chloride
- 4-Amino-1-methylpyridin-1-ium chloride
- 4-Amino-1-propylpyridin-1-ium chloride
Comparison: 4-Amino-1-ethylpyridin-1-ium chloride is unique due to its specific ethyl substitution at the nitrogen atom, which can influence its reactivity and interactions compared to other similar compounds
Propiedades
Número CAS |
133804-81-6 |
|---|---|
Fórmula molecular |
C7H11ClN2 |
Peso molecular |
158.63 g/mol |
Nombre IUPAC |
1-ethylpyridin-1-ium-4-amine;chloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-2-9-5-3-7(8)4-6-9;/h3-6,8H,2H2,1H3;1H |
Clave InChI |
YTWJZEKWWNQBRE-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1=CC=C(C=C1)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)

![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)



![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)

![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)




![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)
